(5R,7R)-7-Methyl-1,6-dioxaspiro[4.5]decane

Electrophysiology Bark beetle semiochemistry Enantiospecific olfaction

(5R,7R)-7-Methyl-1,6-dioxaspiro[4.5]decane (CAS 75354-36-8), commonly referred to as (5R,7R)-(E)-conophthorin, is a chiral spiroketal semiochemical belonging to the 1,6-dioxaspiro[4.5]decane class. It is the non-natural antipode of the quantitatively dominant and biologically active (5S,7S)-enantiomer found across multiple bark beetle species.

Molecular Formula C9H16O2
Molecular Weight 156.22 g/mol
CAS No. 75354-36-8
Cat. No. B15218238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5R,7R)-7-Methyl-1,6-dioxaspiro[4.5]decane
CAS75354-36-8
Molecular FormulaC9H16O2
Molecular Weight156.22 g/mol
Structural Identifiers
SMILESCC1CCCC2(O1)CCCO2
InChIInChI=1S/C9H16O2/c1-8-4-2-5-9(11-8)6-3-7-10-9/h8H,2-7H2,1H3/t8-,9-/m1/s1
InChIKeyXNNASGSBOJGKAZ-RKDXNWHRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is (5R,7R)-7-Methyl-1,6-dioxaspiro[4.5]decane (CAS 75354-36-8) and Why Its Stereochemistry Matters for Procurement


(5R,7R)-7-Methyl-1,6-dioxaspiro[4.5]decane (CAS 75354-36-8), commonly referred to as (5R,7R)-(E)-conophthorin, is a chiral spiroketal semiochemical belonging to the 1,6-dioxaspiro[4.5]decane class. It is the non-natural antipode of the quantitatively dominant and biologically active (5S,7S)-enantiomer found across multiple bark beetle species [1]. The compound has a molecular formula of C₉H₁₆O₂ and a molecular weight of 156.22 g/mol [2]. As a defined stereoisomer with precisely established absolute configuration, it serves as an essential reference standard for enantioselective chromatographic analysis and a mandatory negative control in electrophysiological studies of coleopteran and hymenopteran olfactory systems.

Why Racemic trans-Conophthorin or the (5S,7S) Enantiomer Cannot Substitute for (5R,7R)-7-Methyl-1,6-dioxaspiro[4.5]decane


Substituting (5R,7R)-7-methyl-1,6-dioxaspiro[4.5]decane with its (5S,7S) antipode, racemic trans-conophthorin, or even (5R,7S)-diastereomer introduces critically distinct biological and analytical properties that invalidate experimental results. In GC-EAD assays, the (5S,7S)-enantiomer elicits strong antennal responses in Ips species at sub-nanogram thresholds (0.1–1 ng), whereas the (5R,7R)-enantiomer is antennally inactive across all tested scolytid species [1]. Any residual activity observed from (5R,7R) samples at 100 ng has been attributed to as little as 1% contamination with the (5S,7S)-enantiomer, underscoring the extreme sensitivity of insect olfactory receptors to stereochemistry [1]. For the analytical chemist, enantioselective GC on modified cyclodextrin phases resolves the two enantiomers with a separation factor α = 1.13, meaning that even minor stereochemical impurities are chromatographically detectable and biologically consequential [2].

(5R,7R)-7-Methyl-1,6-dioxaspiro[4.5]decane: Quantitative Evidence of Differentiation from Closest Analogs


Head-to-Head GC-EAD: (5R,7R)-Conophthorin Is Antennally Inactive While (5S,7S) Elicits Response at Sub-Nanogram Thresholds

In combined gas chromatography–electroantennographic detection (GC-EAD) assays, the (5R,7R)-enantiomer produces no detectable antennal response in Ips typographus, I. duplicatus, and I. subelongatus at tested doses, whereas the (5S,7S)-enantiomer elicits robust, dose-dependent EAD responses with estimated response thresholds between 0.1 and 1 ng (or lower) [1]. At a 100 ng stimulus load, any weak signal from the (5R,7R) sample is attributed to approximately 1% cross-contamination with the (5S,7S)-enantiomer. At the 50 ng level, Dendroctonus micans and five angiosperm-associated Scolytus species (S. intracatus, S. mali, S. ratzeburgi, S. rugulosus, S. scolytus) responded strongly to (5S,7S) and remained completely unresponsive to (5R,7R) [1].

Electrophysiology Bark beetle semiochemistry Enantiospecific olfaction

Chiral GC Resolution: Baseline Separation of (5R,7R) and (5S,7S) Enantiomers Achieved with α = 1.13 on Modified Cyclodextrin

Enantioselective gas chromatography employing a modified cyclodextrin stationary phase achieves excellent resolution of the two conophthorin enantiomers with a separation factor α = tr(5S,7S) : tr(5R,7R) = 1.13 [1]. This analytical capability enables unambiguous determination of the absolute configuration of conophthorin in natural volatile samples and verification of enantiomeric purity in synthetic preparations. Co-injection experiments confirmed that the naturally occurring conophthorin from biological sources matches the (5S,7S)-configuration, with the (5R,7R)-enantiomer serving as the resolved late-eluting peak used for quantitative enantiomeric excess determination [1].

Enantioselective gas chromatography Chiral separation Conophthorin analysis

Preparative Chiral LC Enables Milligram-Scale Isolation of High-Enantiomeric-Excess (5R,7R)-Conophthorin

Cellulose triacetate has been validated as a chiral stationary phase for the preparative-scale separation of (E)-conophthorin enantiomers. Using a single injection, tens of milligrams of both the (5R,7R)- and (5S,7S)-enantiomers can be obtained in high percentage enantiomeric excess (% ee) sufficient for rigorous biological testing [1]. This preparative approach circumvents the need for multistep asymmetric synthesis when certified enantiopure material is required, providing a direct quality-control pathway for procurement verification.

Preparative chiral chromatography Cellulose triacetate Pheromone enantiomer separation

Chemico-Enzymatic Synthesis Delivers 97% Optically Pure E-Conophthorin, Enabling Routine Production of Defined Enantiomers

A chemico-enzymatic route employing porcine pancreatic lipase (PPL)-mediated kinetic resolution of 6-heptene-2-ol, followed by dianion alkylation and alkylative hydrolysis, afforded 97% optically pure E-7-methyl-1,6-dioxaspiro[4.5]decane [1]. While this reference reports the synthesis of the racemic and chiral isomers, the methodology provides a benchmark for the achievable optical purity ceiling when procuring defined stereoisomers. In contrast, the naturally occurring (5S,7S)-enantiomer isolated from Conophthorus spp. males was measured at 96% optical purity by enantioselective GC [2], indicating that synthetic material can match or exceed the enantiomeric purity of the natural isolate.

Chemico-enzymatic synthesis Porcine pancreatic lipase Chiral resolution

Field Trapping Data: Only the (5S,7S)-(-)-Enantiomer Reduces Trap Catch, While Racemate Attracts a Different Species Assemblage

In field trapping experiments with European Scolytidae, (E)-7-methyl-1,6-dioxaspiro[4.5]decane (MDOS) reduced Leperisinus varius response to baited traps regardless of chirality; however, only the naturally produced (5S,7S)-(-)-enantiomer effected a response reduction in Cryphalus piceae. Critically, the racemic MDOS attracted a different associate species, Epuraea thoracica (Coleoptera: Nitidulidae), in statistically significant numbers, whereas the enantiopure (5S,7S)-enantiomer did not [1]. This demonstrates that enantiomeric composition qualitatively alters the ecological signal, with the (5R,7R) component in the racemate contributing either to attraction of nontarget species or to interference with the intended semiochemical message.

Field semiochemistry Enantiospecific behavior Scolytidae trapping

Synthesis of Both Enantiomers via a Common Chiral Precursor Route Enables Direct Comparison of (5R,7R)-(+) and (5S,7S)-(-) Forms

Mori and co-workers established a synthetic route to both enantiomers of 7-methyl-1,6-dioxaspiro[4.5]decane from a common chiral precursor, enabling direct preparation of (5R,7R)-(+)-1 and (5S,7S)-(-)-1 [1]. The synthetic strategy uses a chiral pool approach starting from (R)- or (S)-1,3-butanediol, respectively, providing unambiguous stereochemical assignment and optical rotation data for each enantiomer. A subsequent methodological paper noted that deprotection of intermediate 15 under catalytic hydrogenation in acidic conditions gave (5S,7S)-(-)-7-methyl-1,6-dioxaspiro[4.5]decane, while the (5R,7R)-(+)-enantiomer was analogously prepared from intermediate 23 [2].

Asymmetric synthesis Chiral pool Conophthorin stereoisomers

Procurement-Relevant Application Scenarios for (5R,7R)-7-Methyl-1,6-dioxaspiro[4.5]decane


Enantiopure Negative Control for Insect Olfactory Receptor Studies

In any GC-EAD or electroantennogram (EAG) study investigating conophthorin-elicited olfactory responses in bark beetles (Ips spp., Dendroctonus spp., Scolytus spp.) or vespid wasps, the (5R,7R)-enantiomer is the only validated negative control. Zhang et al. (2002) demonstrated complete antennal inactivity of (5R,7R) across 3 Ips species, D. micans, and 5 Scolytus species at doses up to 100 ng, while the (5S,7S)-enantiomer elicited responses at thresholds of 0.1–1 ng [1]. Using racemic conophthorin or the (5S,7S)-enantiomer alone as a control would confound interpretation due to intrinsic biological activity.

Chiral Chromatographic Reference Standard for Enantiomeric Excess Determination

The established enantioselective GC separation (α = 1.13 on modified cyclodextrin) with (5R,7R) as the later-eluting peak [2] directly positions this compound as the essential co-injection reference standard for quantifying enantiomeric composition in field-collected volatiles, fungal-derived conophthorin, and synthetic preparations. Research groups investigating fungal spiroketal biogenesis or plant-emitted conophthorin require authenticated (5R,7R) standard to confirm absolute configuration and % ee by peak area integration.

Field Semiochemical Studies Requiring Enantiopure Material to Avoid Cross-Attraction of Non-Target Species

Field trapping experiments documented by Kohnle et al. (1992) show that racemic MDOS attracts the nitidulid Epuraea thoracica in significant numbers, while enantiopure (5S,7S) does not [3]. For pest management applications that require deployment of (5S,7S)-conophthorin as a repellent or anti-aggregation signal, the presence of (5R,7R)-enantiomer as an impurity from racemic synthesis would introduce an uncontrolled variable by attracting non-target associate species. Procurement of enantiopure (5R,7R) enables preparation of precisely defined enantiomeric mixtures for dose–response field studies.

Synthetic Chemistry Benchmark for 1,6-Dioxaspiro[4.5]decane Stereoisomer Library Construction

The Mori (1992) chiral-pool route to both (5R,7R)-(+)- and (5S,7S)-(-)-enantiomers [4], together with the chemico-enzymatic PPL-mediated resolution achieving 97% optical purity [5], establishes a procurement-quality benchmark. Laboratories synthesizing or purchasing 1,6-dioxaspiro[4.5]decane stereoisomer libraries for structure–activity relationship (SAR) studies in chemical ecology should require that each supplied stereoisomer be accompanied by: (i) optical rotation data matching published values, (ii) enantioselective GC or chiral HPLC chromatograms demonstrating ≥97% ee, and (iii) citation of the synthetic methodology employed.

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